molecular formula C9H16O4 B2468586 4-(Oxan-4-yloxy)butanoic acid CAS No. 1291445-04-9

4-(Oxan-4-yloxy)butanoic acid

Cat. No.: B2468586
CAS No.: 1291445-04-9
M. Wt: 188.223
InChI Key: YCNUCQZUBKJRSF-UHFFFAOYSA-N
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Description

4-(Oxan-4-yloxy)butanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring linked via an ether bond to the fourth carbon of a butanoic acid backbone. The oxan-4-yloxy group may enhance metabolic stability or modulate solubility compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

4-(oxan-4-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUCQZUBKJRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yloxy)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with oxan-4-ol (tetrahydropyran-4-ol) under acidic conditions. The reaction typically proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)butanoic acid undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Aqueous or acidic medium.

      Products: Oxidized derivatives, such as carboxylates or ketones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Anhydrous ether or tetrahydrofuran (THF).

      Products: Reduced derivatives, such as alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

      Conditions: Room temperature or mild heating.

      Products: Halogenated derivatives.

Common Reagents and Conditions

The reactions of this compound typically involve common organic reagents and standard laboratory conditions. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.

Scientific Research Applications

4-(Oxan-4-yloxy)butanoic acid has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Precursor for the synthesis of more complex molecules.
  • Biology

    • Investigated for its potential as a bioactive compound.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Evaluated for its role in drug development and delivery.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Employed in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

  • Enzyme Inhibition

    • Inhibits specific enzymes by binding to their active sites.
    • Alters the enzyme’s conformation and reduces its catalytic activity.
  • Receptor Binding

    • Binds to cell surface or intracellular receptors.
    • Modulates signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the butanoic acid backbone but differ in substituents, influencing their properties and applications:

Table 1: Structural Comparison of Butanoic Acid Derivatives
Compound Name Substituent Group Molecular Formula CAS Number Key Applications
4-(Oxan-4-yloxy)butanoic acid Oxan-4-yloxy (tetrahydropyran ether) C₉H₁₆O₄ Not provided Hypothesized: Drug intermediates, agrochemicals
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) 4-Chloro-2-methylphenoxy C₁₁H₁₃ClO₃ 94-81-5 Herbicide (synthetic auxin)
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) 2,4-Dichlorophenoxy C₁₀H₁₀Cl₂O₃ 94-82-6 Herbicide
4-(4-Hydroxyphenyl)butanoic acid 4-Hydroxyphenyl C₁₀H₁₂O₃ 7021-11-6 Pharmaceutical intermediates
4-(4-Ethoxy-3-methylphenyl)butanoic acid 4-Ethoxy-3-methylphenyl C₁₃H₁₈O₃ MFCD06810378 Research chemicals

Key Observations :

  • Phenoxy vs. Oxan-4-yloxy Groups: MCPB and 2,4-DB are herbicidal phenoxyacetic acid derivatives, where the phenoxy group enhances auxin-like activity.
  • Hydroxyphenyl vs. Oxan-4-yloxy: 4-(4-Hydroxyphenyl)butanoic acid exhibits a polar hydroxyl group, increasing acidity (pKa ~4.5–5.0) and water solubility compared to the more lipophilic oxan-4-yloxy analog .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Water Solubility logP (Octanol/Water)
This compound Not reported Not reported Moderate (inferred) ~1.5–2.5 (estimated)
MCPB 95–100 Decomposes Low 3.2
4-(4-Hydroxyphenyl)butanoic acid 105–107 364.3 High 1.8
4-(4-Ethoxy-3-methylphenyl)butanoic acid Not reported Not reported Low 2.9

Key Observations :

  • The oxan-4-yloxy group likely confers intermediate lipophilicity (logP ~1.5–2.5), balancing solubility and membrane permeability better than highly lipophilic herbicides like MCPB (logP 3.2) .
  • 4-(4-Hydroxyphenyl)butanoic acid’s higher water solubility (due to the hydroxyl group) makes it suitable for aqueous-phase reactions in drug synthesis .

Biological Activity

4-(Oxan-4-yloxy)butanoic acid, with the chemical formula C8H14O4 and CAS number 1291445-04-9, is an organic compound classified as a carboxylic acid. It features a butanoic acid backbone modified by an oxan-4-yloxy substituent. This unique structure provides distinct chemical properties that have garnered interest in various biological applications, including potential therapeutic uses.

The compound can be synthesized through methods such as esterification of butanoic acid with oxan-4-ol under acidic conditions. The resulting compound exhibits specific reactivity, including oxidation and reduction capabilities, and can serve as a precursor for more complex organic molecules.

The biological activity of this compound primarily revolves around its interactions with biological macromolecules. It has been investigated for its potential to act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and reducing catalytic activity.
  • Receptor Binding : It may interact with cell surface or intracellular receptors, influencing signal transduction pathways and cellular responses.

Research Findings

Recent studies have explored the bioactive potential of this compound in various contexts:

  • Neuroprotective Effects : Research indicates that compounds similar in structure to this compound may inhibit enzymes involved in neurodegenerative pathways. For instance, derivatives have shown promise in inhibiting kynurenine 3-hydroxylase, which is crucial in the kynurenine pathway linked to excitotoxicity in neuronal cells .
  • Therapeutic Applications : The compound has been evaluated for its potential therapeutic roles in drug development and delivery systems. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for metabolic disorders.
  • Comparative Studies : When compared to other butanoic acid derivatives (e.g., 4-hydroxybutanoic acid), this compound demonstrates unique properties that could enhance its efficacy in biological systems.

Data Table: Comparative Biological Activity

CompoundMechanism of ActionPotential Applications
This compoundEnzyme inhibition, receptor bindingNeuroprotection, drug delivery
4-Hydroxybutanoic acidGHB receptor agonistGeneral anesthetic, sedative
4-Aminobutanoic acidNeurotransmitter modulationTreatment of neurological disorders

Case Studies

Several case studies have highlighted the biological significance of compounds related to this compound:

  • Neurotoxicity Studies : A study demonstrated that certain derivatives inhibit neurotoxic pathways associated with oxidative stress in neuronal cells. This suggests a protective role against neurodegenerative diseases .
  • Metabolic Pathway Analysis : Research involving human urine samples has shown that metabolites derived from similar compounds exhibit significant variations based on smoking habits, indicating potential biomarker applications for assessing exposure to harmful substances .

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